2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol
Description
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol is a substituted ethanolamine derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a methylaminoethanol side chain. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol and CAS number 1505678-76-1 . The compound exhibits a purity of ≥95% and is typically stored at room temperature . Its structure combines the hydrogen-bonding capacity of the hydroxyl group with the aromatic and basic properties of the pyridine ring, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-[(4-methylpyridin-3-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-2-3-10-6-9(8)7-11-4-5-12/h2-3,6,11-12H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRJPOHUHOQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol involves several steps. One common synthetic route includes the reaction of 4-methylpyridine with formaldehyde and ammonia to form the intermediate 4-methylpyridin-3-ylmethanol. This intermediate is then reacted with ethylene oxide to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Drug Development
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds makes it a candidate for developing new drugs targeting various diseases, including cancer and inflammatory conditions.
Case Study: COX-2 Inhibitors
Research indicates that derivatives of compounds with similar structures are effective as COX-2 inhibitors, which are crucial for pain management and anti-inflammatory therapies. The synthesis of such compounds often involves intermediates like this compound, highlighting its importance in drug formulation processes .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Studies have shown that pyridine derivatives can influence dopaminergic and serotonergic pathways, making them candidates for treating neurological disorders .
Synthetic Intermediates
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its amino and hydroxyl functional groups allow for various chemical transformations, including:
- Alkylation Reactions : The amino group can undergo alkylation to form quaternary ammonium salts.
- Esterification : The hydroxyl group can react with acids to form esters, which are valuable in creating pharmaceuticals and agrochemicals.
Material Science
The compound's properties also lend themselves to applications in material science. Research has explored its use in creating polymers with specific functionalities due to the presence of both hydrophilic (alcohol) and hydrophobic (pyridine) segments, allowing for tailored material properties .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 4-Methylpyridine | 4-Methylpyridine | Solvent, reagent in organic synthesis |
| 6-Methylpyridine | 6-Methylpyridine | Intermediate in drug synthesis |
| 2-Aminoethanol | 2-Aminoethanol | Solvent, surfactant |
Mechanism of Action
The mechanism of action of 2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(Pyridin-3-ylmethyl)amino]ethan-1-ol
- Molecular Formula : C₈H₁₂N₂O
- Molecular Weight : 152.19 g/mol
- Key Differences :
- Applications : Often used as a precursor for ligands targeting nicotinic acetylcholine receptors due to its simpler structure .
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- Molecular Formula: C₉H₁₁BrFNO
- Molecular Weight : 248.09 g/mol
- Key Differences :
- Applications : Used in synthesizing fluorinated bioactive molecules for oncology and neurology .
2-((1-(2-Fluoro-4-((4-(1-Isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (Flonoltinib Maleate)
- Molecular Formula : C₂₅H₃₃FN₈O₂
- Molecular Weight : 520.59 g/mol
- Key Differences :
- Applications: Preclinical studies demonstrate efficacy in leukemia models, highlighting the importance of ethanolamine derivatives in kinase inhibition .
Structural and Functional Analysis (Table)
Biological Activity
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol, a compound featuring both pyridine and ethanolamine functionalities, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound by examining various studies, highlighting its mechanisms of action, and summarizing relevant case studies.
Biological Activity Overview
The biological activity of this compound has been assessed through various assays, including cytotoxicity tests, enzyme inhibition studies, and receptor binding assays.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridine have shown significant activity against various cancer cell lines. In a study assessing the antiproliferative effects on HeLa and A375 melanoma cells, compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating potential efficacy as anticancer agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been explored. For example, derivatives with similar functional groups have been shown to act as acetylcholinesterase inhibitors and exhibit urease inhibitory activity . This suggests that this compound may possess similar inhibitory properties, which can be beneficial in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria.
Case Studies
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The pyridine moiety may interact with various receptors involved in cell signaling pathways.
- Enzyme Modulation : The presence of the amine group could facilitate interactions with enzymes, leading to inhibition or modulation of their activity.
- Apoptotic Pathways : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation, suggesting a possible pathway for this compound as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
